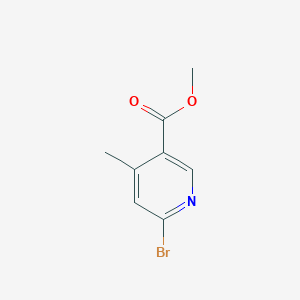

Methyl 6-bromo-4-methylpyridine-3-carboxylate

Description

Historical Development and Discovery

The development of methyl 6-bromo-4-methylpyridine-3-carboxylate emerges from the broader historical context of pyridine chemistry, which traces its origins to the mid-nineteenth century discoveries of heterocyclic compounds. The foundation for understanding pyridine derivatives was established in 1849 when Scottish scientist Thomas Anderson first isolated pyridine from animal bone oil, describing it as a colorless liquid with distinctive properties. Anderson's nomenclature choice of "pyridine," derived from the Greek word for fire, reflected the compound's flammability and established the naming conventions that continue to influence modern heterocyclic nomenclature.

The structural elucidation of pyridine derivatives progressed significantly through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This foundational understanding enabled subsequent developments in substituted pyridine chemistry, including the eventual synthesis of complex derivatives such as this compound. The systematic approach to heterocyclic compound synthesis received further advancement through Arthur Rudolf Hantzsch's 1881 description of pyridine derivative synthesis methods, which established protocols that remain relevant to contemporary synthetic approaches.

The specific development of brominated pyridinecarboxylic acid derivatives gained momentum through industrial applications and pharmaceutical research programs. Patent literature from the early twenty-first century documents systematic approaches to preparing 6-bromo-2-pyridine methyl formate and related compounds, indicating the growing commercial importance of halogenated pyridine derivatives. These synthetic methodologies established the chemical transformations necessary for accessing compounds like this compound, which represents a convergence of halogenation, methylation, and esterification strategies applied to the pyridine scaffold.

Position in Pyridine and Nicotinic Acid Derivative Chemistry

This compound occupies a distinctive position within the classification of pyridinecarboxylic acid derivatives, specifically representing a substituted nicotinic acid ester. The compound's systematic name, 3-pyridinecarboxylic acid, 6-bromo-4-methyl-, methyl ester, clearly delineates its relationship to nicotinic acid, which constitutes the 3-carboxylic acid derivative of pyridine. This positioning is significant because nicotinic acid and its derivatives form a crucial subset of biologically active compounds, with nicotinic acid itself serving as vitamin B3 or niacin.

The structural relationship between this compound and nicotinic acid becomes apparent through systematic nomenclature analysis. Nicotinic acid, bearing the International Union of Pure and Applied Chemistry name pyridine-3-carboxylic acid, serves as the parent compound for a diverse family of derivatives. The target compound represents a triply substituted derivative featuring bromine at position 6, methyl at position 4, and methyl ester functionality at position 3. This substitution pattern creates a unique chemical environment that distinguishes it from simpler nicotinic acid derivatives.

Within the broader context of pyridine chemistry, this compound exemplifies the electron-deficient nature characteristic of pyridine derivatives. The electronegative nitrogen atom in the pyridine ring influences the reactivity patterns of substituents, making positions 2, 4, and 6 more susceptible to nucleophilic attack while positions 3 and 5 remain relatively electron-rich. The compound's substitution pattern strategically places electron-withdrawing groups (bromine and ester) alongside an electron-donating methyl group, creating a complex electronic environment with implications for chemical reactivity and biological activity.

Table 1: Structural Comparison of Key Pyridinecarboxylic Acid Derivatives

| Compound | Molecular Formula | Substitution Pattern | CAS Number | Molecular Weight |

|---|---|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | 3-carboxylic acid | 59-67-6 | 123.11 |

| 6-Bromo-4-methylpyridine-3-carboxylic acid | C₇H₆BrNO₂ | 6-bromo-4-methyl-3-carboxylic acid | 1060804-74-1 | 216.04 |

| This compound | C₈H₈BrNO₂ | 6-bromo-4-methyl-3-methyl ester | 1355229-33-2 | 230.06 |

Structural Significance in Heterocyclic Compound Classification

The structural significance of this compound within heterocyclic compound classification systems demonstrates the sophisticated organizational frameworks developed for complex organic molecules. According to the ClassyFire Taxonomy, this compound belongs to the class of organic compounds known as pyridinecarboxylic acids, which are defined as compounds containing a pyridine ring bearing a carboxylic acid group. The hierarchical classification places the compound within the kingdom of organic compounds, the superclass of organoheterocyclic compounds, the class of pyridines and derivatives, and the subclass of pyridinecarboxylic acids and derivatives.

The Hantzsch-Widman nomenclature system provides additional structural context for understanding the compound's position within heterocyclic chemistry. This systematic approach to naming heterocycles establishes pyridine as a six-membered aromatic ring containing one nitrogen heteroatom, designated by the prefix "aza-" and the suffix "-ine" indicating an unsaturated six-membered ring. The compound's classification as a pyridine derivative incorporates this fundamental structural framework while accommodating the additional complexity introduced by multiple substituents.

Structural analysis reveals that this compound exemplifies several important principles of heterocyclic chemistry. The compound maintains the aromatic character of the pyridine ring system while incorporating functional groups that modulate electronic properties and chemical reactivity. The bromine substituent at position 6 provides a site for further chemical elaboration through nucleophilic substitution reactions, while the methyl ester functionality at position 3 offers opportunities for hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives.

Table 2: Heterocyclic Classification Parameters for this compound

| Classification Level | Description | Specific Assignment |

|---|---|---|

| Ring System | Six-membered heterocycle | Pyridine |

| Heteroatom | Nitrogen | Single nitrogen atom |

| Aromaticity | Aromatic | Hückel aromatic system |

| Substitution | Trisubstituted | 3-methoxycarbonyl, 4-methyl, 6-bromo |

| Functional Class | Ester derivative | Methyl ester of carboxylic acid |

| Molecular Formula | C₈H₈BrNO₂ | Molecular weight 230.06 |

The compound's International Chemical Identifier string (InChI=1S/C8H8BrNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3) provides a systematic description of its molecular connectivity, confirming the precise arrangement of atoms within the heterocyclic framework. This structural information enables computational analysis and database searching while supporting synthetic planning for related derivatives. The compound's unique substitution pattern creates distinct chemical properties that distinguish it from other members of the pyridinecarboxylic acid family, positioning it as a valuable synthetic intermediate and research tool in contemporary heterocyclic chemistry.

Properties

IUPAC Name |

methyl 6-bromo-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUMSLPYGYPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355229-33-2 | |

| Record name | methyl 6-bromo-4-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 6-bromo-2-methylpyridine (Related Intermediate)

A closely related process described in patent CN103086964A involves the preparation of 6-bromo-2-methylpyridine from 6-amino-2-methylpyridine via diazotization, bromination, and oxidation steps:

- Diazotization and Bromination: 6-amino-2-methylpyridine is reacted with hydrobromic acid and bromine at low temperatures (-20 to 0 °C), followed by sodium nitrite addition to form the brominated pyridine.

- Oxidation: The brominated methylpyridine is oxidized using potassium permanganate or other oxidants to yield 6-bromo-2-pyridyl formic acid.

- Esterification: The acid is then esterified with anhydrous methanol catalyzed by p-toluenesulfonic acid to produce the methyl ester.

Although this patent focuses on the 2-substituted isomer, the methodology provides insight into bromination and oxidation strategies applicable to the 6-bromo-4-methylpyridine system.

Preparation of 4-methyl-3-bromopyridine (Analogous Bromination)

Patent CN104945314A describes a method to prepare 4-methyl-3-bromopyridine, which shares structural similarity with the 6-bromo-4-methylpyridine core:

- Reduction: 4-methyl-3-nitropyridine is hydrogenated in methanol using Pd/C or Raney Ni catalysts under mild conditions (20-40 °C, 0.5 MPa) to yield 4-methyl-3-aminopyridine.

- Bromination: The amine is converted to the bromopyridine by forming a salt with hydrobromic acid, followed by bromine addition at low temperatures (-10 to 0 °C), sodium nitrite addition, pH adjustment to alkaline, extraction, and purification.

This method is notable for its mild reaction conditions, high yields (up to 95%), and suitability for scale-up, which can be adapted for the preparation of 6-bromo-4-methylpyridine derivatives.

Oxidation to 6-bromo-4-methylpyridine-3-carboxylic Acid

The oxidation of methyl groups on the pyridine ring to carboxylic acids is a critical step. While direct literature on 6-bromo-4-methylpyridine oxidation is scarce, analogous methods from the 6-bromo-2-methylpyridine oxidation can be applied:

- Oxidants: Potassium permanganate is preferred due to its strong oxidizing power and ability to selectively oxidize methyl groups to carboxylic acids.

- Conditions: Typically carried out in aqueous media at 50-80 °C with stirring for 4-10 hours.

- Workup: After oxidation, acidification precipitates the carboxylic acid, which is filtered, washed, and dried.

Esterification to this compound

The final step involves esterification of the carboxylic acid with methanol:

- Catalyst: p-Toluenesulfonic acid is used as an efficient acid catalyst.

- Conditions: Refluxing anhydrous methanol with the acid and catalyst for 2-8 hours under stirring.

- Purification: After reaction completion, the mixture is cooled, solvent removed by rotary evaporation, and the residue dissolved in an organic solvent for washing, drying, filtration, and concentration.

- Recrystallization: The crude ester is purified by recrystallization from a mixed solvent system such as ethyl acetate and sherwood oil (ratio approximately 1:15 by volume).

This method yields high purity product with good yield and is suitable for industrial-scale production due to its simplicity and minimal side reactions.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of amino pyridine | 6-amino-2-methylpyridine, HBr, Br2, NaNO2 | -20 to 0 | 1-3 | ~90 | Diazotization and bromination under cooling |

| Oxidation to carboxylic acid | KMnO4 or other oxidants, aqueous media | 50-80 | 4-10 | - | Acid precipitation after oxidation |

| Esterification | p-Toluenesulfonic acid, anhydrous methanol | Reflux (~65) | 2-8 | High | Recrystallization from ethyl acetate/sherwood oil |

Research Findings and Industrial Relevance

- The synthetic route starting from readily available 6-amino-2-methylpyridine offers a practical and scalable approach to this compound.

- The use of mild reaction conditions and common reagents (HBr, bromine, KMnO4, p-toluenesulfonic acid) facilitates industrial application.

- High yields (above 90% in bromination and esterification steps) and high purity products (>99%) have been reported.

- The esterification step is particularly efficient with p-toluenesulfonic acid catalysis, minimizing side reactions and simplifying purification.

- The methodology allows for easy adaptation to related pyridine derivatives, enhancing its versatility.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include 6-bromo-4-methylpyridine-3-carboxylic acid.

Reduction: Products include 6-bromo-4-methylpyridine-3-methanol.

Scientific Research Applications

Methyl 6-bromo-4-methylpyridine-3-carboxylate is a compound that has garnered interest in various scientific research applications due to its unique structural properties. This article explores its potential uses in medicinal chemistry, materials science, and other fields, supported by comprehensive data tables and documented case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C8H8BrN O2

- Molecular Weight : Approximately 232.06 g/mol

Medicinal Chemistry

This compound is structurally similar to other biologically active pyridine derivatives. Its brominated pyridine ring may enhance its biological activity, making it a candidate for drug development. Some potential applications include:

- Anticancer Agents : Compounds with similar structures have been studied for their anticancer properties. The presence of the bromine atom can influence the compound's interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation.

- Neurological Disorders : Pyridine derivatives are often investigated for their effects on neurotransmitter systems. This compound may interact with serotonin or dopamine receptors, suggesting potential use in treating conditions like depression or anxiety.

Materials Science

The unique properties of this compound allow for exploration in materials science:

- Polymer Chemistry : As an intermediate, it can be utilized in the synthesis of functional polymers that exhibit specific electronic or optical properties.

- Catalysis : The compound may serve as a ligand in catalysis, particularly in reactions involving metal complexes where the pyridine nitrogen can coordinate with metal centers.

Synthetic Chemistry

This compound can act as a key intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives that may have enhanced or novel biological activities.

- Functionalization Reactions : The carboxylate group provides sites for further chemical modifications, enabling the design of compounds tailored for specific applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of brominated pyridine derivatives, including this compound. The results indicated that compounds with bromine substituents exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells.

Results Summary

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 15.3 | Antiproliferative |

| MCF-7 | 12.7 | Induces apoptosis |

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound through regioselective nucleophilic substitution reactions. The study highlighted the efficiency of using sodium methoxide in tetrahydrofuran as a solvent to achieve high yields.

Synthesis Overview

- Starting Material: Methyl 4-methylpyridine-3-carboxylate.

- Reagents: Sodium methoxide and bromoacetyl bromide.

- Yield: Achieved over 80% yield with regioselectivity favoring the desired product.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methylpyridine-3-carboxylate depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The bromine atom and ester group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 6-Br, 4-Me, 3-COOMe | C₈H₈BrNO₂ | 230.07 | 1355229-33-2 | Bromine, methyl ester |

| Ethyl 3-bromopyridine-2-carboxylate | 3-Br, 2-COOEt | C₈H₈BrNO₂ | 230.07 | 434319-41-2 | Bromine, ethyl ester |

| Methyl 5-bromo-6-methylpyridine-2-carboxylate | 5-Br, 6-Me, 2-COOMe | C₈H₈BrNO₂ | 230.07 | 1215860-20-0 | Bromine, methyl ester |

| Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate | 5-Br, 6-OH, 4-Me, 3-COOMe | C₈H₇BrNO₃ | 244.06 | Not available | Bromine, hydroxyl, methyl ester |

| Methyl 2-amino-6-bromopyridine-3-carboxylate | 2-NH₂, 6-Br, 3-COOMe | C₈H₉BrN₂O₂ | 245.08 | L048892 | Amino, bromine, methyl ester |

Notes:

- Substituent Position : Bromine placement (positions 5 vs. 6) significantly influences reactivity. For instance, bromine at position 6 (as in the target compound) may favor electrophilic substitution at adjacent positions .

- Ester Group : Ethyl esters (e.g., Ethyl 3-bromopyridine-2-carboxylate) exhibit lower hydrolysis rates compared to methyl esters due to steric hindrance, affecting solubility and derivatization efficiency .

- Functional Groups: Hydroxyl (e.g., Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate) and amino groups (e.g., Methyl 2-amino-6-bromopyridine-3-carboxylate) enable hydrogen bonding, impacting crystallinity and solubility .

Bromine Reactivity

The bromine atom in this compound serves as a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. In contrast, bromine at position 5 (as in Methyl 5-bromo-6-methylpyridine-2-carboxylate) may direct electrophiles to position 4 due to electronic effects .

Hydrogen Bonding and Crystallinity

Compounds with hydroxyl or amino groups (e.g., Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate and Methyl 2-amino-6-bromopyridine-3-carboxylate) form stronger hydrogen-bonding networks, enhancing crystal stability. Graph set analysis (as per Etter’s rules) predicts distinct packing motifs for these derivatives compared to non-polar analogues .

Bioactivity

Amino-substituted derivatives (e.g., Methyl 2-amino-6-bromopyridine-3-carboxylate) are prioritized in drug discovery due to their ability to interact with biological targets via hydrogen bonding and π-stacking . Hydroxyl-containing analogues may exhibit improved aqueous solubility but reduced metabolic stability.

Biological Activity

Methyl 6-bromo-4-methylpyridine-3-carboxylate (MBMPC) is a pyridine derivative with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and comparative analyses.

Chemical Structure and Properties

MBMPC has the molecular formula and a molecular weight of approximately 230.06 g/mol. Its structure features a bromine atom at the 6-position, a methyl group at the 4-position, and a carboxylate ester at the 3-position of the pyridine ring. This unique substitution pattern influences its reactivity and biological activity, making it an important compound for various applications in organic synthesis and drug development.

Binding Affinity and Ligand Interaction

Research indicates that MBMPC may function as a ligand in biochemical assays, binding selectively to specific proteins or enzymes. This interaction can alter the activity of these biological targets, suggesting its potential as a therapeutic agent. The compound's structural features may enhance its binding affinity and specificity, making it a candidate for further exploration in medicinal chemistry.

Antimicrobial and Anticancer Properties

Preliminary studies have highlighted the potential antimicrobial and anticancer activities of MBMPC. Its structural similarity to known bioactive compounds suggests it may influence various biochemical pathways involved in redox metabolism. For instance, derivatives of pyridine have been shown to exhibit significant antimicrobial effects against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MBMPC, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-bromo-6-methylpyridine-3-carboxylate | C8H8BrNO2 | Different bromine positioning affects reactivity |

| 3-Bromo-4-methylpyridine | C7H8BrN | Lacks carboxylate functionality |

| Ethyl 6-bromopyridine-2-carboxylate | C8H8BrNO2 | Variation in alkyl group influences solubility |

| 6-Bromo-2-pyridinecarboxylic acid | C6H4BrNO2 | Acidic rather than ester functionality |

This table illustrates how the specific positioning of functional groups in MBMPC significantly influences its reactivity and potential applications in both chemical synthesis and biological systems.

Study on Bioconversion

A notable study investigated the bioconversion capabilities of Burkholderia sp. MAK1 with various pyridine derivatives. While MBMPC was not directly tested, related compounds showed varying degrees of metabolic conversion, indicating that structural modifications can significantly affect biological interactions .

Antimicrobial Activity Assessment

In another research effort, derivatives similar to MBMPC were evaluated for their antimicrobial properties against resistant strains of bacteria. The findings suggested that modifications at specific positions on the pyridine ring could enhance or diminish biological activity, underlining the importance of structural nuances in drug design.

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl 6-bromo-4-methylpyridine-3-carboxylate?

Methodological Answer:

A common approach involves esterification of the corresponding carboxylic acid (6-bromo-4-methylpyridine-3-carboxylic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, bromination of a pre-functionalized pyridine derivative, such as 4-methylpyridine-3-carboxylate, using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at reflux can introduce the bromo substituent regioselectively. Purification via column chromatography (silica gel, EtOAc/hexane) yields the product in moderate to high purity (47–50% yields for analogous bromopyridine esters) .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

Column chromatography using silica gel with a gradient of ethyl acetate and hexane (10–30% EtOAc) is effective for removing unreacted precursors and byproducts. For high-purity requirements (>95%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Purity validation via GC or HPLC ensures compliance with research standards .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- 1H NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ 7.5–8.5 ppm, with splitting patterns indicating substitution).

- 13C NMR : Carboxylate carbonyl (δ ~165 ppm), aromatic carbons (δ 120–150 ppm), and methyl groups (δ ~20–25 ppm).

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 244/246 (1:1 isotopic ratio due to bromine).

Refer to analogous bromopyridine esters for comparative analysis .

Advanced: How can crystallographic data for this compound be refined and visualized?

Methodological Answer:

Single-crystal X-ray diffraction data can be refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-3 for thermal ellipsoid plots. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize disorder.

- Hydrogen bonding and packing analysis using WinGX for symmetry operations.

- Validation of bond lengths/angles against Cambridge Structural Database (CSD) entries for pyridine derivatives .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with arylboronic acids in a THF/H₂O mixture (3:1) at 80°C. Key considerations:

- Protect the ester group from hydrolysis by maintaining pH < 8.

- Monitor reaction progress via TLC (Rf shift) or LC-MS.

- Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc) yields biaryl products. Reference analogous bromopyridine couplings for optimized conditions .

Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound?

Methodological Answer:

Graph set analysis (as per Etter’s rules) identifies recurring motifs such as R₂²(8) (carboxylic dimers) or C(6) chains. For this compound, weak C–H···O interactions between the ester carbonyl and adjacent methyl groups may stabilize the lattice. Use Mercury or PLATON to generate interaction maps .

Advanced: How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?

Methodological Answer:

Unexpected splitting may arise from rotameric equilibria of the ester group or paramagnetic impurities. Strategies include:

- Variable-temperature NMR (VT-NMR) to identify dynamic effects.

- 2D experiments (COSY, HSQC) to assign overlapping signals.

- Comparison with computed NMR shifts (DFT/B3LYP/6-31G*) using Gaussian or ORCA .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

Store at –20°C under inert atmosphere (argon or nitrogen) in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the ester group may occur .

Advanced: Are there alternative synthetic routes (e.g., microwave-assisted or flow chemistry)?

Methodological Answer:

Microwave-assisted synthesis (100–150°C, 30 min) in DMF with K₂CO₃ accelerates esterification. For flow chemistry, use a microreactor with immobilized acid catalysts (e.g., Amberlyst-15) and MeOH as solvent. These methods reduce reaction times from hours to minutes .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., p38 MAPK) or anticoagulants. The bromo group enables late-stage functionalization via cross-coupling, while the ester allows hydrolysis to carboxylic acids for prodrug development. Refer to analogs in kinase inhibitor synthesis for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.